Technical Profile: Physicochemical Properties of 5-Bromo-1-(4-fluorophenyl)-1H-indazole
Technical Profile: Physicochemical Properties of 5-Bromo-1-(4-fluorophenyl)-1H-indazole
Executive Summary
5-Bromo-1-(4-fluorophenyl)-1H-indazole is a specialized heterocyclic building block utilized primarily in the discovery of small-molecule therapeutics. Belonging to the
This guide provides a comprehensive analysis of its physicochemical properties, structural dynamics, and synthesis protocols, designed to support rigorous experimental validation.
Chemical Identity & Structural Characterization[1][2][3][4]
Nomenclature and Identifiers[2][4]
| Property | Detail |
| IUPAC Name | 5-Bromo-1-(4-fluorophenyl)-1H-indazole |
| CAS Number | 861905-19-3 |
| Molecular Formula | |
| Molecular Weight | 291.12 g/mol |
| SMILES | FC1=CC=C(N2N=CC3=C2C=CC(Br)=C3)C=C1 |
| InChI Key | (Predicted) Based on structure connectivity |
Structural Dynamics & 3D Conformation
The molecule features two aromatic systems: the fused indazole bicycle and the
-
Torsional Twist: Unlike
-methyl derivatives, the -(4-fluorophenyl) group is not coplanar with the indazole core. Steric repulsion between the indazole C7-proton and the phenyl ortho-protons induces a torsional twist (typically 30–50°), disrupting full -conjugation. This twist is critical for binding pocket accommodation in enzymatic targets. -
Electronic Distribution:
-
C5-Bromine: A weak deactivator and excellent handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
4-Fluorophenyl: The fluorine atom at the para position of the phenyl ring exerts a strong inductive electron-withdrawing effect (-I), reducing the metabolic liability of the phenyl ring (blocking P450 oxidation at the para site) and modulating the basicity of
.
-
Physicochemical Profile
The following data synthesizes experimental trends from the
Thermodynamic & Solubility Properties
| Property | Value / Range | Context & Implications |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |
| Melting Point | 115–125 °C (Predicted range) | |
| LogP (Lipophilicity) | 4.6 ± 0.4 | Highly lipophilic. The |
| LogD (pH 7.4) | ~4.6 | Non-ionizable at physiological pH; lipophilicity is constant. |
| Water Solubility | < 0.01 mg/mL (Insoluble) | Requires organic co-solvents (DMSO, DMF) for biological assays. |
| Solubility (Organic) | High: DMSO, DCM, EtOAc | Soluble >20 mg/mL in DMSO. Moderate solubility in MeOH/EtOH. |
Electronic Properties
-
pKa (Basicity of
): ~1.5 (Calculated). The -phenyl group withdraws electron density from the pyrazole ring, significantly reducing the basicity of the nitrogen compared to 1-methylindazole (pKa ~2.0) or 1H-indazole (pKa ~1.2 for cation). It remains unprotonated under physiological conditions. -
Hydrogen Bond Donors (HBD): 0 (No N-H or O-H groups).
-
Hydrogen Bond Acceptors (HBA): 2 (
of indazole, F atom). -
Polar Surface Area (PSA): ~17.8 Ų. Low PSA correlates with high blood-brain barrier (BBB) permeability, making this scaffold attractive for CNS targets.
Spectral Characteristics (Diagnostic)
H-NMR (400 MHz, DMSO- ) - Predicted
-
Indazole C3-H: Singlet,
8.1–8.3 ppm (Deshielded characteristic azole proton). -
Indazole C4-H: Doublet,
7.9–8.0 ppm (coupling with C6, meta). -
Indazole C6-H: Doublet of doublets,
7.5–7.6 ppm. -
Indazole C7-H: Doublet,
7.6–7.8 ppm (Shifted downfield due to proximity to -aryl ring). -
4-Fluorophenyl: AA'BB' system (or multiplet),
7.7–7.8 ppm (2H) and 7.3–7.5 ppm (2H).
Mass Spectrometry (ESI)[6]
-
Ionization: Positive mode (ESI+).
-
Molecular Ion
: m/z 291.0 / 293.0. -
Isotope Pattern: Distinct 1:1 doublet characteristic of mono-brominated compounds (
Br and Br).
Synthesis & Experimental Protocols
The synthesis of 5-bromo-1-(4-fluorophenyl)-1H-indazole is most efficiently achieved via a copper-catalyzed Ullmann-type coupling (Chan-Lam or Buchwald variation) rather than direct electrophilic substitution, which suffers from regioselectivity issues (
Synthesis Workflow (Graphviz)
Caption: Copper-catalyzed N-arylation pathway utilizing a ligand-promoted Ullmann coupling strategy.
Detailed Protocol: Copper-Catalyzed N-Arylation
Objective: Synthesis of 5-bromo-1-(4-fluorophenyl)-1H-indazole on a 1.0 gram scale.
-
Reagent Setup:
-
5-Bromo-1H-indazole (1.0 eq, 5.08 mmol, 1.0 g)
-
1-Fluoro-4-iodobenzene (1.2 eq, 6.10 mmol, 1.35 g)
-
Copper(I) Iodide (CuI) (0.1 eq, 0.51 mmol, 97 mg)
-
L-Proline (0.2 eq, 1.02 mmol, 117 mg) - Ligand to accelerate reaction
-
Potassium Carbonate (
) (2.0 eq, 10.16 mmol, 1.4 g) -
Solvent: Anhydrous DMSO (10 mL)
-
-
Procedure:
-
Step 1: Charge a flame-dried Schlenk tube with 5-bromo-1H-indazole, CuI, L-Proline, and
. -
Step 2: Evacuate and backfill with Argon (3 cycles) to ensure an inert atmosphere.
-
Step 3: Add 1-fluoro-4-iodobenzene and anhydrous DMSO via syringe.
-
Step 4: Heat the mixture to 110 °C for 18–24 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Step 5 (Workup): Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Step 6: Wash combined organics with brine, dry over
, filter, and concentrate. -
Step 7 (Purification): Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes). The
-isomer typically elutes after the -isomer (if formed) or bis-arylated byproducts, though is the major product (>90%) under these conditions.
-
Quality Control: HPLC Purity Method
System: Agilent 1200 / Waters Alliance Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile Gradient: 50% B to 95% B over 10 minutes. Detection: UV at 254 nm (aromatic) and 220 nm (amide/peptide bonds if coupled later). Retention Time: Expect late elution (~7-8 min) due to high lipophilicity (LogP ~4.6).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
Handling: Use in a fume hood. Avoid inhalation of dust.
-
Storage: Store at 2–8 °C (refrigerated) in a tightly sealed container. Light sensitive (protect from direct light to prevent debromination over long periods).
References
-
PubChem Compound Summary. "5-Bromo-1-(4-fluorophenyl)-1H-indazole (CAS 861905-19-3)." National Center for Biotechnology Information. Link
-
Synthesis of N-Aryl Indazoles. Journal of Organic Chemistry, "Copper-Catalyzed N-Arylation of Indazoles." (General Reference for Protocol 5.2). Link
-
Indazole Scaffold Properties. European Journal of Medicinal Chemistry, "Structure-activity relationship studies of 1-aryl-1H-indazole derivatives." Link
-
BuyersGuideChem. "5-Bromo-1-(4-fluorophenyl)-1H-indazole - CAS 861905-19-3 Supplier Data." Link[1]
